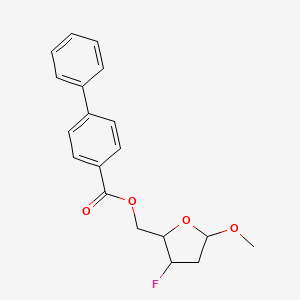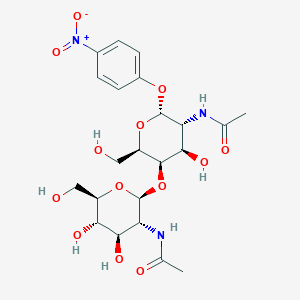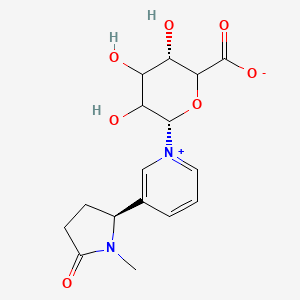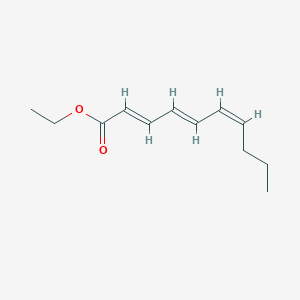
Ethyl (E,E,Z)-2,4,6-Decatrienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E,E,Z)-2,4,6-Decatrienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E,Z)-2,4,6-Decatrienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic processes. These methods aim to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
Ethyl (E,E,Z)-2,4,6-Decatrienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alkanes or alcohols.
科学的研究の応用
Ethyl (E,E,Z)-2,4,6-Decatrienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of different reaction conditions on product formation.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl (E,E,Z)-2,4,6-Decatrienoate involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds allow it to participate in electron transfer reactions, which can affect cell signaling pathways and enzyme activity. Additionally, its structure allows it to interact with various receptors and proteins, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl (E,E,Z)-2,4,6-Decatrienoate can be compared with other similar compounds, such as:
Ethyl (E,E,E)-2,4,6-Decatrienoate: This compound has a similar structure but with all double bonds in the E configuration. It may have different reactivity and biological activity compared to this compound.
Ethyl (Z,Z,Z)-2,4,6-Decatrienoate: This compound has all double bonds in the Z configuration, which can significantly affect its chemical properties and reactivity.
Ethyl (E,Z,E)-2,4,6-Decatrienoate: This compound has a different arrangement of double bonds, which can lead to different chemical and biological properties.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
ethyl (2E,4E,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+ |
InChIキー |
HBJMCXQIYRADQA-KBPWROHVSA-N |
異性体SMILES |
CCC/C=C\C=C\C=C\C(=O)OCC |
正規SMILES |
CCCC=CC=CC=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
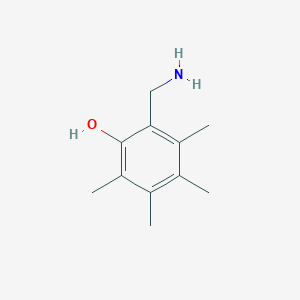
![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
